4-(Piperidin-4-yloxy)pyridin-2-amine
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Overview
Description
4-(Piperidin-4-yloxy)pyridin-2-amine is a heterocyclic compound with the molecular formula C10H15N3O It consists of a pyridine ring substituted with a piperidine moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)pyridin-2-amine typically involves the reaction of 4-hydroxypyridine with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine is replaced by the piperidine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the piperidine or pyridine moiety.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-(Piperidin-4-yloxy)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yloxy)pyridine
- 4-(Piperidin-4-yloxy)pyrimidine
- 4-(Piperidin-4-yloxy)quinoline
Uniqueness
4-(Piperidin-4-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-piperidin-4-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H2,11,13) |
InChI Key |
DMGOAFKYPJIJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=C2)N |
Origin of Product |
United States |
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